molecular formula C12H15F2NO B5073630 1-[(2,5-Difluorophenyl)methyl]piperidin-3-ol

1-[(2,5-Difluorophenyl)methyl]piperidin-3-ol

Cat. No.: B5073630
M. Wt: 227.25 g/mol
InChI Key: YLEUZEWMUUALQH-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)methyl]piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Difluorophenyl)methyl]piperidin-3-ol typically involves the reaction of 2,5-difluorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Difluorophenyl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-[(2,5-Difluorophenyl)methyl]piperidin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]piperidin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The presence of the 2,5-difluorophenyl group can enhance its binding affinity and selectivity towards specific targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4-Difluorophenyl)methyl]piperidine: Similar structure but with fluorine atoms at different positions on the phenyl ring.

    1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine: Similar structure with an amine group instead of a hydroxyl group on the piperidine ring.

Uniqueness

1-[(2,5-Difluorophenyl)methyl]piperidin-3-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the hydroxyl group on the piperidine ring

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-10-3-4-12(14)9(6-10)7-15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEUZEWMUUALQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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